molecular formula C18H21NO5 B1199857 Alkaloid D CAS No. 51151-93-0

Alkaloid D

Cat. No.: B1199857
CAS No.: 51151-93-0
M. Wt: 331.4 g/mol
InChI Key: KYTDBKDWDOVRLJ-UHFFFAOYSA-N
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Description

Alkaloid D is a naturally occurring organic compound that belongs to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants, although they can also be found in some animals and fungi. These compounds are known for their diverse and significant physiological effects on humans and other animals. This compound, like other alkaloids, contains at least one nitrogen atom in an amine-type structure, which can be active as a base in acid-base reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alkaloid D involves several steps, starting from simple organic molecules. One common synthetic route includes the formation of a heterocyclic ring containing a nitrogen atom. This can be achieved through reactions such as the Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde are combined to form a β-amino carbonyl compound . Another method involves the Pictet-Spengler reaction, which is used to form tetrahydroisoquinoline derivatives, a common structure in many alkaloids .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources. This process includes the use of acid-base extraction techniques, where the alkaloid is converted into a salt form using an acid, making it soluble in water. The aqueous solution is then separated from the organic phase, and the alkaloid is recovered by neutralizing the solution with a base . Advanced techniques such as countercurrent chromatography are also employed to purify the alkaloid from crude extracts .

Comparison with Similar Compounds

Similar Compounds

    Morphine: Like Alkaloid D, morphine is a nitrogen-containing base with significant physiological effects.

    Quinine: Quinine is another alkaloid with antimalarial properties.

    Ephedrine: Ephedrine is used as a bronchodilator and stimulant.

Uniqueness of this compound

This compound is unique in its specific combination of chemical structure and biological activity.

Properties

IUPAC Name

13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTDBKDWDOVRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51151-93-0
Record name Alkaloid D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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